molecular formula C18H14N4OS B13989776 6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine CAS No. 51123-77-4

6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine

Katalognummer: B13989776
CAS-Nummer: 51123-77-4
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: QSWGIUCUSOBPPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine is a complex organic compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a naphthylsulfinyl group attached to the quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The naphthylsulfinyl group is then introduced through a sulfoxidation reaction, where a naphthylthiol is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The nitro groups on the quinazoline core can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit certain enzymes and signaling pathways involved in cancer progression.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and induce apoptosis (programmed cell death). Additionally, the compound may interact with DNA and other cellular components, further contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinazoline-2,4,6-triamine
  • 2,6-Diaminoquinazolin-4(3H)-one
  • Quinazoline-2,4-dione

Uniqueness

6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine is unique due to the presence of the naphthylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and improves its solubility and stability compared to other quinazoline derivatives.

Eigenschaften

CAS-Nummer

51123-77-4

Molekularformel

C18H14N4OS

Molekulargewicht

334.4 g/mol

IUPAC-Name

6-naphthalen-2-ylsulfinylquinazoline-2,4-diamine

InChI

InChI=1S/C18H14N4OS/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22)

InChI-Schlüssel

QSWGIUCUSOBPPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(N=C4N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.